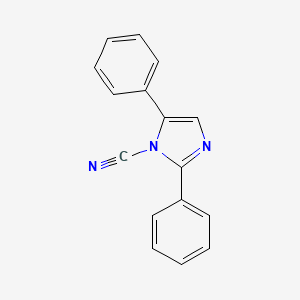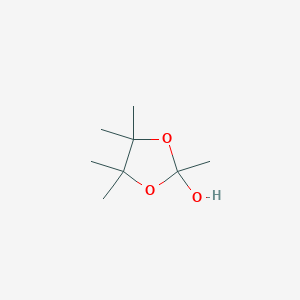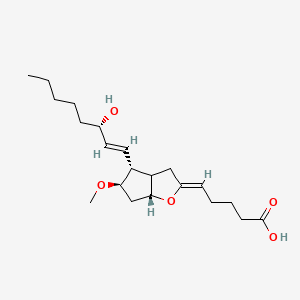
11-Methoxyprostaglandin I2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methoxyprostaglandin I2 is a synthetic analog of prostacyclin, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. . The addition of a methoxy group at the 11th position enhances its stability and modifies its biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methoxyprostaglandin I2 typically involves the modification of prostacyclin through the introduction of a methoxy group. The process begins with the extraction of prostacyclin from natural sources or its chemical synthesis from arachidonic acid. The key steps include:
Oxidation: Conversion of arachidonic acid to prostaglandin H2.
Cyclization: Formation of the prostacyclin ring structure.
Methoxylation: Introduction of the methoxy group at the 11th position using methylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using biocatalytic processes. Enzymes such as Baeyer-Villiger monooxygenase and ketoreductase are employed to achieve high stereoselectivity and yield . The use of co-solvents like methyl tert-butyl ether and 2-methoxyethanol enhances the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 11-Methoxyprostaglandin I2 undergoes various chemical reactions, including:
Oxidation: Conversion to 6-keto-prostaglandin F1α.
Reduction: Formation of prostaglandin I2 derivatives.
Substitution: Replacement of functional groups to modify biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Methylating agents, halogenating agents.
Major Products:
6-Keto-prostaglandin F1α: A major metabolite with reduced vasodilatory activity.
Prostaglandin I2 Derivatives: Modified compounds with varied biological effects.
科学的研究の応用
11-Methoxyprostaglandin I2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study prostaglandin synthesis and reactions.
Biology: Investigated for its role in cell signaling and inflammation.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
11-Methoxyprostaglandin I2 exerts its effects through binding to prostacyclin receptors (IP receptors) on the surface of target cells. This binding activates G-protein-coupled receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the activation of protein kinase A, which subsequently inhibits platelet aggregation and promotes vasodilation . The compound also modulates inflammatory responses by affecting cytokine production and signaling pathways .
類似化合物との比較
Prostacyclin (Prostaglandin I2): The parent compound with potent vasodilatory and anti-platelet aggregation properties.
Iloprost: A stable analog used in the treatment of pulmonary arterial hypertension.
Treprostinil: Another stable analog with similar therapeutic applications.
Uniqueness: 11-Methoxyprostaglandin I2 is unique due to the presence of the methoxy group at the 11th position, which enhances its stability and modifies its biological activity. This modification allows for more targeted therapeutic applications and improved pharmacokinetic properties compared to its analogs .
特性
CAS番号 |
79743-30-9 |
|---|---|
分子式 |
C21H34O5 |
分子量 |
366.5 g/mol |
IUPAC名 |
(5Z)-5-[(4R,5R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C21H34O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(9-6-7-10-21(23)24)26-20(18)14-19(17)25-2/h9,11-12,15,17-20,22H,3-8,10,13-14H2,1-2H3,(H,23,24)/b12-11+,16-9-/t15-,17+,18?,19+,20+/m0/s1 |
InChIキー |
KBVHVDCYPLTTMC-YLGBNQLJSA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2C1C/C(=C/CCCC(=O)O)/O2)OC)O |
正規SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


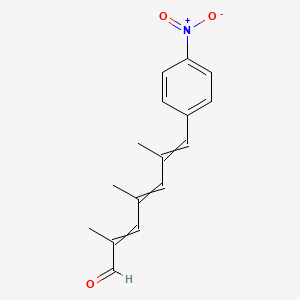
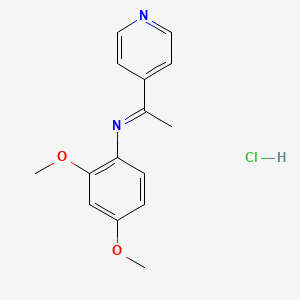
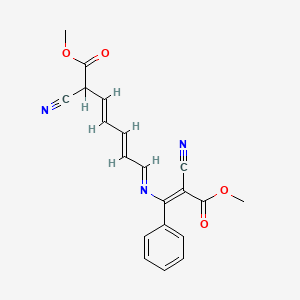
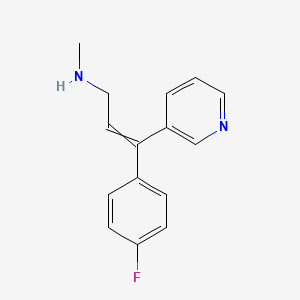

![Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14445924.png)

![3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14445949.png)


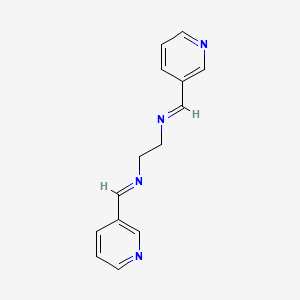
![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)
